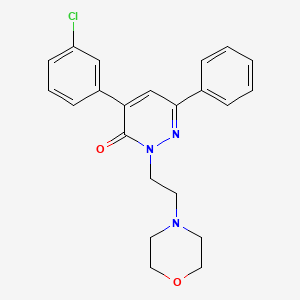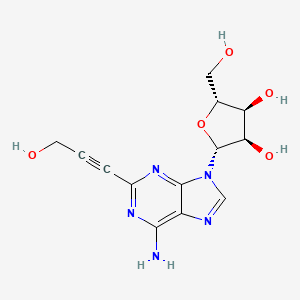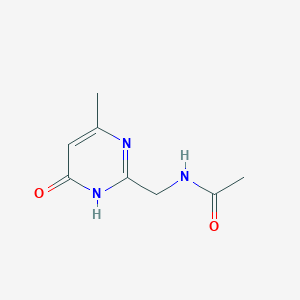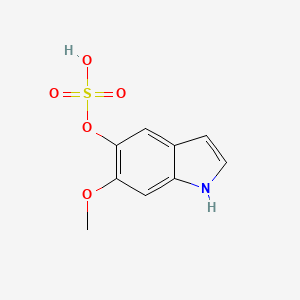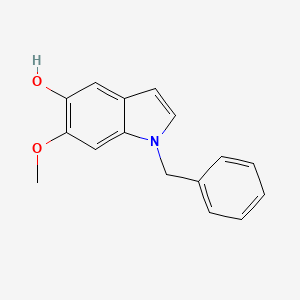![molecular formula C30H22N2 B12928576 N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/no-structure.png)
N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 145°C, and maintained for several hours.
Catalysts and Reagents: Palladium catalysts, such as palladium acetate, are commonly used in the presence of ligands like triphenylphosphine.
Industrial Production Methods
In industrial settings, the production of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Applications De Recherche Scientifique
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: The compound is employed in organic solar cells to enhance efficiency and stability.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine exerts its effects involves:
Charge Transport: The compound facilitates the transport of holes in electronic devices, improving their efficiency.
Molecular Targets: It interacts with specific molecular targets in organic electronic devices, enhancing their performance.
Pathways Involved: The compound participates in pathways related to charge transfer and energy conversion in electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and similar electronic applications.
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: Another compound with high hole mobility and used in organic electronics.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Utilized in the synthesis of various organic electronic materials.
Uniqueness
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique combination of structural stability, high charge transport efficiency, and versatility in various applications, making it a preferred choice in advanced material science and organic electronics .
Propriétés
Formule moléculaire |
C30H22N2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-(4-carbazol-9-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)31-25-18-20-26(21-19-25)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
Clé InChI |
RRFNXQBSDBVPJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


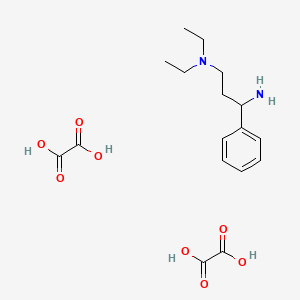
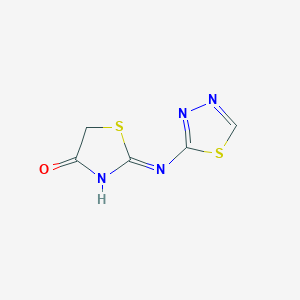
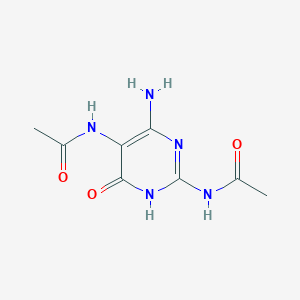
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)


